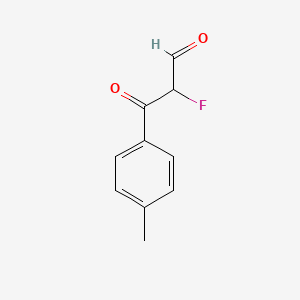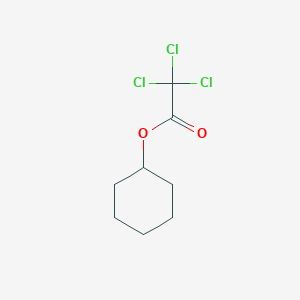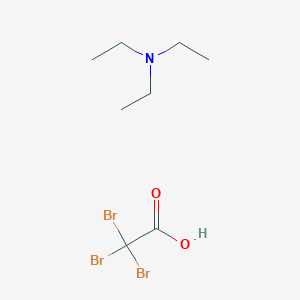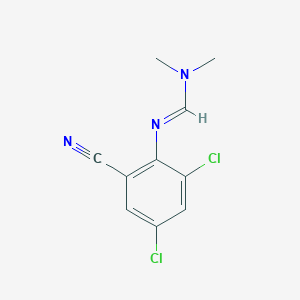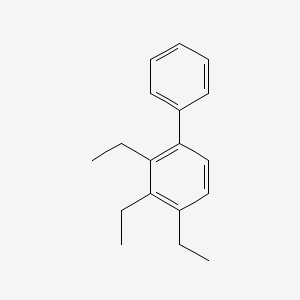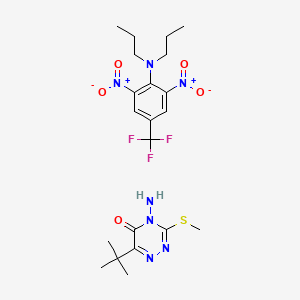
2-(Carboxymethylamino)acetic acid;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxymethylamino)acetic acid;hydrobromide is a compound that belongs to the class of carboxylic acids Carboxylic acids are organic acids characterized by the presence of a carboxyl group (-COOH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-(Carboxymethylamino)acetic acid;hydrobromide can be achieved through several synthetic routes. One common method involves the Hell-Volhard-Zelinsky reaction, which is used to brominate carboxylic acids at the alpha position. The reaction proceeds in four steps:
- Substitution of OH for Br to give an acyl bromide.
- Keto-enol tautomerism.
- Bromination of the enol.
- Hydrolysis of the acid bromide to give the carboxylic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of red phosphorus and bromine is common in these processes to ensure efficient bromination and high yields .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxymethylamino)acetic acid;hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions, particularly at the alpha position, due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The carboxyl group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid and other products.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, phosphorus tribromide, and water. The reactions typically occur under acidic or basic conditions, depending on the desired outcome .
Major Products Formed
The major products formed from these reactions include alpha-bromo carboxylic acids, alpha-amino acids, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
2-(Carboxymethylamino)acetic acid;hydrobromide has several scientific research applications:
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Mécanisme D'action
The mechanism of action of 2-(Carboxymethylamino)acetic acid;hydrobromide involves several steps:
Formation of Acyl Bromide: The carboxylic acid reacts with phosphorus tribromide to form an acyl bromide.
Tautomerization: The acyl bromide undergoes keto-enol tautomerism to form the enol.
Bromination: The enol reacts with bromine to form the alpha-bromo carboxylic acid.
Hydrolysis: The alpha-bromo carboxylic acid undergoes hydrolysis to form the final product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Acid: A simple carboxylic acid with a similar structure but without the bromine atom.
Propionic Acid: Another carboxylic acid with a slightly longer carbon chain.
Benzoic Acid: A carboxylic acid with a benzene ring attached to the carboxyl group.
Uniqueness
2-(Carboxymethylamino)acetic acid;hydrobromide is unique due to the presence of the bromine atom at the alpha position, which imparts distinct chemical properties and reactivity. This makes it particularly useful in organic synthesis and various industrial applications .
Propriétés
Numéro CAS |
50795-29-4 |
|---|---|
Formule moléculaire |
C4H8BrNO4 |
Poids moléculaire |
214.01 g/mol |
Nom IUPAC |
2-(carboxymethylamino)acetic acid;hydrobromide |
InChI |
InChI=1S/C4H7NO4.BrH/c6-3(7)1-5-2-4(8)9;/h5H,1-2H2,(H,6,7)(H,8,9);1H |
Clé InChI |
CYKPSDTVTMEKRH-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)NCC(=O)O.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


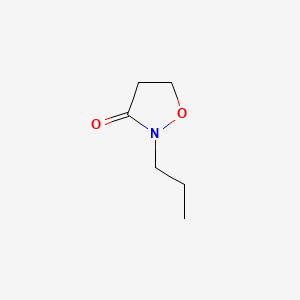

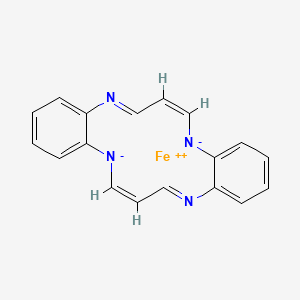
![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
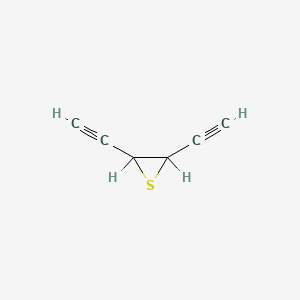
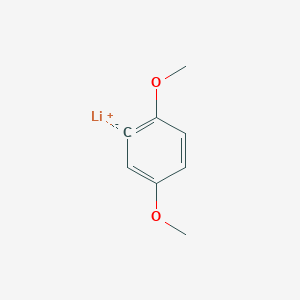
![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
![Benzenamine, 4-methoxy-N-[(3-methoxybenzo[b]thien-2-yl)methylene]-](/img/structure/B14661315.png)
